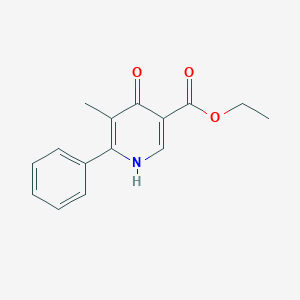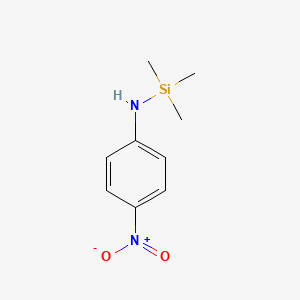
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine: is an organosilicon compound characterized by the presence of a silicon-nitrogen bond. This compound is notable for its unique structural features, which include a trimethylsilyl group and a nitrophenyl group attached to the silicon atom. The presence of these groups imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine typically involves the reaction of trimethylchlorosilane with 4-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-nitroaniline attacks the silicon atom of trimethylchlorosilane, resulting in the formation of the desired silanamine compound.
Reaction Conditions:
Reagents: Trimethylchlorosilane, 4-nitroaniline, triethylamine
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as halides, alcohols, or amines
Hydrolysis: Water, aqueous acids or bases
Major Products Formed
Reduction: 1,1,1-Trimethyl-N-(4-aminophenyl)silanamine
Substitution: Various substituted silanamines depending on the nucleophile used
Hydrolysis: Silanols and other silicon-containing by-products
科学研究应用
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine involves its interaction with various molecular targets and pathways. The compound’s silicon-nitrogen bond and nitrophenyl group play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Hexamethyldisilazane (HMDS): Used as a silylating agent in organic synthesis.
Dimethyldichlorosilane (DDS): Utilized in the production of silicone polymers.
Polydimethylsiloxanes (PDMS): Commonly used in the manufacture of silicone-based products.
Uniqueness
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine is unique due to the presence of both a trimethylsilyl group and a nitrophenyl group, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions with biological molecules or other specialized chemical processes.
属性
CAS 编号 |
63911-89-7 |
|---|---|
分子式 |
C9H14N2O2Si |
分子量 |
210.30 g/mol |
IUPAC 名称 |
4-nitro-N-trimethylsilylaniline |
InChI |
InChI=1S/C9H14N2O2Si/c1-14(2,3)10-8-4-6-9(7-5-8)11(12)13/h4-7,10H,1-3H3 |
InChI 键 |
QTRQSDRMHDKCEO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


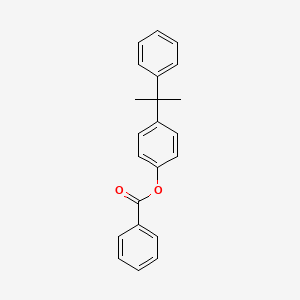
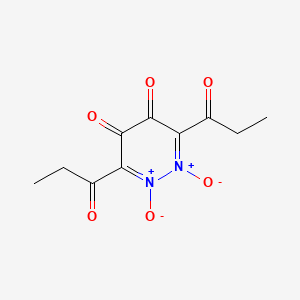
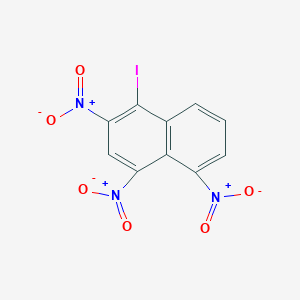
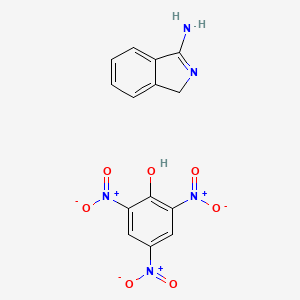
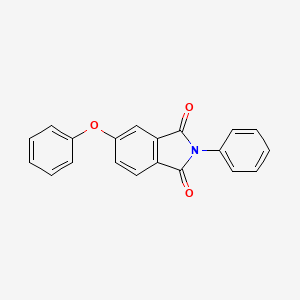
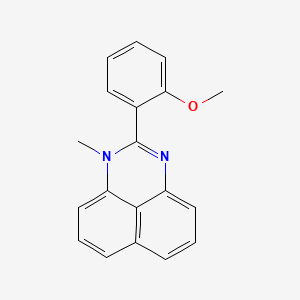
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
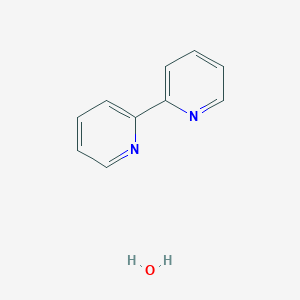
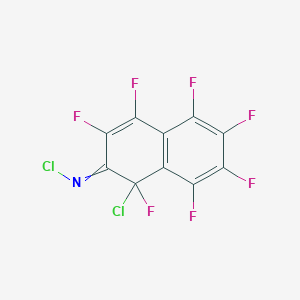

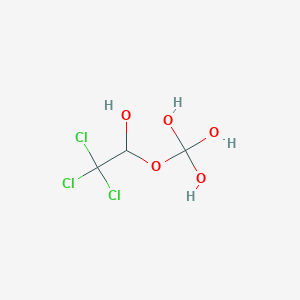
![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)

